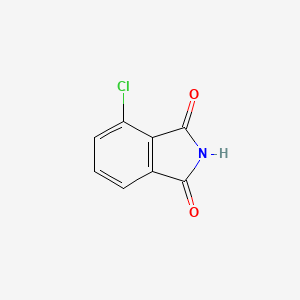

4-Chlor-isoindolin-1,3-dion

Übersicht

Beschreibung

Isoindolines, including 4-Chloroisoindoline-1,3-dione, are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their presence in many synthetic compounds, natural products, and bioactive small molecules . In particular, isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .

Synthesis Analysis

Isoindolines and dioxoisoindolines have been synthesized using simple heating and relatively quick solventless reactions . The aim of this synthesis was to develop a green synthesis technique for these compounds . Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized .Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives is complex, with multiple rings and variable structures . These compounds are considered eligible candidates for nonlinear optical (NLO) materials due to the delocalized π-electrons .Chemical Reactions Analysis

The synthesis of isoindolines and dioxoisoindolines involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

The optical properties of isoindoline-1,3-dione compounds have been investigated . UV-Vis spectra of these compounds were recorded in CH2Cl2 . The absorbance, transmittance, absorbance band edge, optical band gap, and refractive index of these compounds were calculated .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese

4-Chlor-isoindolin-1,3-dion dient als wertvolles Zwischenprodukt bei der Synthese pharmazeutischer Verbindungen. Seine Reaktivität ermöglicht die Konstruktion komplexer Moleküle, die auf spezifische therapeutische Ziele zugeschnitten werden können. So wurden beispielsweise Derivate dieser Verbindung aufgrund ihrer Fähigkeit, den Dopaminrezeptor D3 zu modulieren, hinsichtlich ihres Potenzials als Antipsychotika untersucht . Diese Modulation könnte zu neuen Behandlungen für Erkrankungen wie Schizophrenie und bipolare Störung führen.

Therapeutische Wirkstoffe

Die biologische Aktivität von this compound-Derivaten hat sie zu attraktiven Kandidaten für die Medikamentenentwicklung gemacht. Ihre potenziellen therapeutischen Anwendungen erstrecken sich aufgrund ihrer Fähigkeit, die Aggregation des β-Amyloid-Proteins zu hemmen, auf die Behandlung neurodegenerativer Erkrankungen wie Alzheimer .

Safety and Hazards

Zukünftige Richtungen

Isoindoline-1,3-dione derivatives have demonstrated anti-Alzheimer effects . New compounds that incorporate amino-acetylenic and isoindoline-1,3-dione moieties in their structure produce anti-inflammatory and analgesic effects without inducing gastric lesions in the stomach of experimental animals . This suggests potential future directions for the development of new drugs with different applications .

Wirkmechanismus

Target of Action

Isoindoline-1,3-dione derivatives, a family to which 4-chloroisoindoline-1,3-dione belongs, have been found to modulate the dopamine receptor d3 . This suggests a potential application as antipsychotic agents .

Biochemical Pathways

Isoindoline-1,3-dione derivatives have been found to inhibit β-amyloid protein aggregation , suggesting a potential role in the treatment of Alzheimer’s disease.

Pharmacokinetics

Isoindoline-1,3-dione derivatives have been tested in silico on the human dopamine receptor d2 to predict their affinities and some pharmacokinetic parameters .

Result of Action

Isoindoline-1,3-dione derivatives have shown promising results in in vivo studies, such as reverting parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Action Environment

The synthesis of isoindoline-1,3-dione derivatives has been explored under various conditions , suggesting that the environment could potentially influence the compound’s action.

Eigenschaften

IUPAC Name |

4-chloroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOAEMIYHVGWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

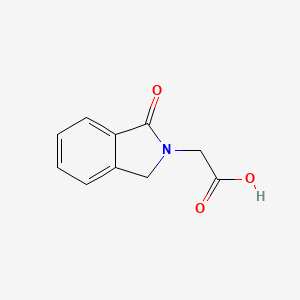

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282645 | |

| Record name | 4-chloroisoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51108-30-6 | |

| Record name | 51108-30-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloroisoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

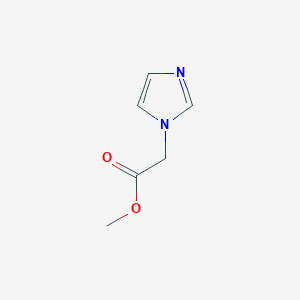

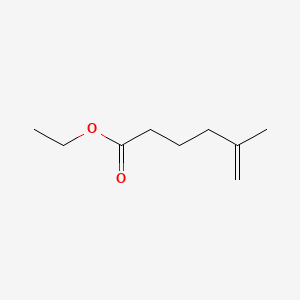

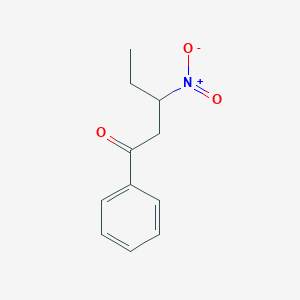

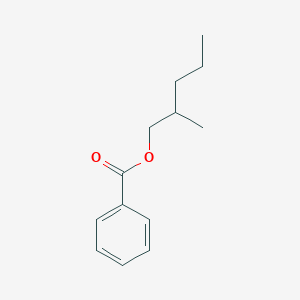

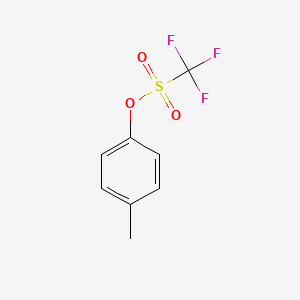

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.